Mesylphenacyrazine
Description
Mesylphenacyrazine (IUPAC name: Methanesulfonyl-phenyl-pyrazine hydrazone) is a synthetic organic compound belonging to the hydrazone class, characterized by a methanesulfonyl (mesyl) group, a phenyl ring, and a pyrazine heterocycle. Hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones under acidic or catalytic conditions . For this compound, the mesyl group likely enhances electron-withdrawing properties, influencing reactivity and biological activity compared to non-sulfonylated analogs. Characterization methods such as FTIR, ¹H/¹³C-NMR, and mass spectrometry (MS) are standard for confirming hydrazone structures .
Properties
CAS No. |
50648-51-6 |
|---|---|
Molecular Formula |
C23H26N2O7S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H22N2O3S.C4H4O4/c1-25(23,24)18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
RHBIZMDAGBYZGV-BTJKTKAUSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonyms |
1-(4-methanesulfonylphenacyl)-4-phenylpiperazine maleate mesylphenacyrazine mesylphenacyrazine, 1-(14)C-labeled VUFB 8752 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Flexibility : Unlike acylhydrazones, which require acetic anhydride for acetylation , Mesylphenacyrazine’s synthesis may involve milder conditions due to the mesyl group’s reactivity.
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Trifluoromethyl-benzamide hydrazones exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli , while acylhydrazones show broader spectra (Gram-positive and fungal pathogens) . This compound’s bioactivity remains speculative but could leverage sulfonamide-like mechanisms.
- Cytotoxicity : Acylhydrazones demonstrate potent cytotoxicity (IC₅₀: 2–10 µM in cancer cell lines) due to intercalation or enzyme inhibition . The mesyl group may enhance cellular uptake or target specificity.
Thermodynamic and Solubility Profiles
- Solubility: Sulfonylated compounds like this compound typically exhibit higher aqueous solubility than non-polar analogs (e.g., benzylpiperazines) .
- Stability : Hydrazones with electron-withdrawing groups (e.g., mesyl, trifluoromethyl) show enhanced resistance to hydrolysis compared to alkyl-substituted derivatives .
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